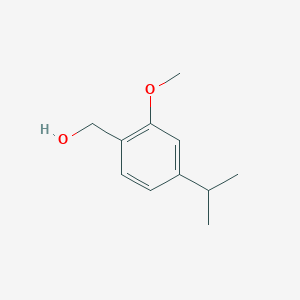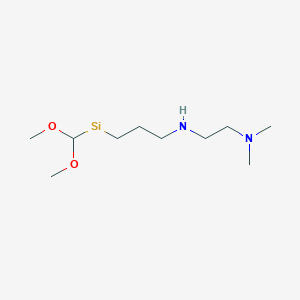
1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxamide is a compound with the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol. This compound is known for its utility in organic synthesis and is characterized by its two benzyl groups attached to the nitrogen atoms of the cyclopentane ring, which also bears two carboxamide groups.
Méthodes De Préparation
The synthesis of 1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide typically involves the reaction of cyclopentane-1,2-dicarboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include:
- Solvent: Dichloromethane or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, where nucleophiles such as halides or alkoxides can replace the benzyl groups.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride
- Nucleophiles: Halides, alkoxides
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: This compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Material Science: It can be utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of 1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups and the cyclopentane ring provide a unique structural framework that can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxamide can be compared with other similar compounds, such as:
1-N,2-N-Dibenzylcyclohexane-1,2-dicarboxamide: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its reactivity and interactions.
1-N,2-N-Dibenzylbenzene-1,2-dicarboxamide: The presence of a benzene ring instead of a cyclopentane ring can lead to different chemical properties and applications.
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxylic acid:
The uniqueness of this compound lies in its specific structural features, which provide distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C21H24N2O2 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide |
InChI |
InChI=1S/C21H24N2O2/c24-20(22-14-16-8-3-1-4-9-16)18-12-7-13-19(18)21(25)23-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,22,24)(H,23,25) |
Clé InChI |
NTYWXBVIPCLOIC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)



![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
